N-{[N'-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is an organic compound with the molecular formula C10H14N2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline solid appearance and its solubility in organic solvents such as chloroform, dichloromethane, and ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl hydrazide with acetone under basic conditions. The reaction involves the formation of a hydrazone intermediate, which is then converted to the final product . The reaction conditions, such as temperature and pH, can significantly affect the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide typically involves large-scale batch reactions. The use of automated reactors and precise control of reaction parameters ensures high efficiency and consistency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines .
Wissenschaftliche Forschungsanwendungen
N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a dehydrating agent.
Biology: Investigated for its potential as an antioxidant and light stabilizer.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of foaming agents for plastics and synthetic rubbers
Wirkmechanismus
The mechanism of action of N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase, resulting in diuretic and anti-glaucoma effects . The exact molecular pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(Propan-2-ylidene)acetohydrazide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
1-methyl-2-(propan-2-ylidene)hydrazine: Shares the hydrazinecarbonyl group but differs in the sulfonamide moiety.
Uniqueness
N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is unique due to its combination of the sulfonamide and hydrazinecarbonyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H15N3O3S |
---|---|
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
2-(benzenesulfonamido)-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C11H15N3O3S/c1-9(2)13-14-11(15)8-12-18(16,17)10-6-4-3-5-7-10/h3-7,12H,8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
ICYVDLZMOWRFFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=O)CNS(=O)(=O)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.